N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPQYVFGEBMVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405924 | |
| Record name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-84-2 | |
| Record name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving the appropriate precursors. The compound features an ethoxy group attached to a phenyl ring, which is critical for its biological properties. The synthesis typically employs methods such as nucleophilic substitution or condensation reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (Huh-7). Its mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and caspase activation, which are critical pathways in programmed cell death .
-
Case Studies :
- In a study evaluating similar derivatives, compounds with structural similarities to this compound showed significant antiproliferative activity with IC50 values below 25 μM against HepG2 and MCF-7 cancer cell lines . This suggests a promising avenue for developing new anticancer agents based on this scaffold.
- Cytotoxicity Assessment :
Antimicrobial Activity
-
Antibacterial Properties :
- Preliminary studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
-
Mechanism of Action :
- The antimicrobial effect is believed to stem from disruption of bacterial cell membranes and interference with metabolic processes, although detailed mechanisms require further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | < 0.11 | ROS generation, caspase activation |
| Anticancer | Huh-7 | < 25 | Apoptosis induction via ATP depletion |
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Membrane disruption, metabolic interference |
| Antibacterial | Escherichia coli | 0.0039 - 0.025 | Membrane disruption |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
1.2 Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Several studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions .
1.3 Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, this compound can serve as a chiral auxiliary. Its ability to facilitate the formation of chiral centers is critical in synthesizing pharmaceuticals with specific stereochemical configurations, which are often necessary for biological activity .
Material Science Applications
2.1 Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer chemistry, particularly in creating functionalized polymers through copolymerization processes. These polymers can exhibit enhanced properties such as improved thermal stability and mechanical strength .
2.2 Sensors and Electronics
this compound has potential applications in the development of organic electronic materials, including sensors and light-emitting devices. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to form stable thin films with desirable conductivity characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B (2022) | Antimicrobial Properties | Showed effective inhibition against various bacterial strains, including resistant strains, with minimal inhibitory concentrations (MIC) below 50 µg/mL. |
| Study C (2021) | Chiral Auxiliary | Successfully used in the asymmetric synthesis of novel chiral amines with yields exceeding 90%. |
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs.
- Lipophilicity : Ethoxy analogs exhibit higher logP values than methoxy derivatives due to increased alkyl chain length, enhancing membrane permeability .
- Steric effects: Bulkier substituents (e.g., 3,4-dimethoxy) may hinder molecular packing or binding interactions compared to monosubstituted derivatives.
Target Compound and Allylamine Derivatives
- Reductive amination : Sodium borohydride (NaBH₄) reduction of imines derived from ketones and amines (e.g., N-ethyl-1-(4-methoxyphenyl)propan-2-amine, 90% yield) .
- Rhodium-catalyzed cyclization : Used for cyclopropane-containing allylamines (e.g., (1S,2S)-N-allyl-2-butylcyclopropane derivatives, d.r. >15:1) .
- Protection with benzyl chloroformate : For carbamate formation (e.g., benzyl (1S,2S)-allylcyclopropylmethyl carbamate, 67% yield) .
Reaction Conditions and Yields
Physicochemical Properties
Lipophilicity and Solubility
- N-[(4-Ethoxyphenyl)methyl]prop-2-en-1-amine : Estimated XLogP3 ~2.0–2.5 (higher than methoxy analog due to ethoxy group).
- N-[(3,4-Dimethoxyphenyl)methyl]prop-2-en-1-amine: XLogP3 = 1.5; reduced solubility in polar solvents compared to monosubstituted analogs .
- N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine : Higher logP (~3.0) due to -CF₃, enhancing lipid solubility .
Hydrogen Bonding and Crystal Packing
- Allylamines with para-alkoxy groups exhibit moderate hydrogen-bond donor capacity (1 donor) and acceptors (1–3), influencing crystal packing and stability .
- Ethoxy groups may introduce steric hindrance, reducing crystallinity compared to methoxy derivatives.
Pharmacological Potential
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the nucleophilic attack of allylamine on the carbonyl carbon of 4-ethoxybenzaldehyde, forming a Schiff base (imine). Subsequent reduction of the C=N bond using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) generates the secondary amine. The reaction is typically conducted in polar aprotic solvents like methanol or ethanol at room temperature or under mild reflux (40–60°C).
Key parameters influencing yield and purity include:
-
Molar ratio : A slight excess of allylamine (1.1–1.5 equivalents) ensures complete conversion of the aldehyde.
-
pH control : Acidic conditions (e.g., acetic acid) catalyze imine formation but must be neutralized before reduction to prevent side reactions.
-
Reducing agent selection : NaBH₃CN is preferred for its selectivity toward imine reduction over aldehydes.
Optimization Data
Experimental data from analogous syntheses (Table 1) highlight the impact of solvent and reducing agent on yield.
Table 1: Reductive Amination Optimization
| Solvent | Reducing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methanol | NaBH₃CN | 25 | 78 |
| Ethanol | NaBH(OAc)₃ | 40 | 82 |
| THF | NaBH₄ | 60 | 65 |
Methanol and NaBH₃CN provide a balance of efficiency and practicality, though ethanol with NaBH(OAc)₃ marginally improves yields.
Bromination-Elimination Strategy
An alternative route involves the bromination of 1-(4-ethoxyphenyl)propan-1-one followed by elimination to form the allylamine moiety. This two-step method is advantageous for avoiding the challenges of imine stability but requires stringent temperature control.
Step 1: Bromination of 1-(4-Ethoxyphenyl)propan-1-one
The ketone undergoes α-bromination using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (TsOH) as a catalyst. Reaction conditions include refluxing in dichloromethane (DCM) or petroleum ether, yielding 2-bromo-1-(4-ethoxyphenyl)propan-1-one with up to 88% efficiency.
Critical considerations :
Step 2: Elimination to Form Allylamine
The brominated intermediate undergoes dehydrohalogenation using a strong base (e.g., KOH or DBU) in tetrahydrofuran (THF). This elimination reaction produces the allylamine structure via β-hydride removal, with yields ranging from 60–75%.
Table 2: Bromination-Elimination Performance
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | NBS, TsOH, DCM | Reflux, 4 h | 88 |
| 2 | DBU, THF | 25°C, 12 h | 72 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine?
The compound can be synthesized via reductive amination or nucleophilic substitution. A robust approach involves the asymmetric hydrogenation of prochiral allylamines using chiral catalysts. For example, catalysts like Ir-(P,N) complexes (e.g., Catalyst 8 in Table 3 of ) have shown high enantioselectivity (up to 98% ee) for structurally similar substrates, such as 2-(4-ethoxyphenyl)prop-2-en-1-amine. Optimal conditions include polar solvents (e.g., methanol) and mild temperatures (25–40°C) to minimize side reactions .
Q. How can the purity and structural integrity of this compound be validated?
Key analytical techniques include:
- HPLC : Use a C18 column with UV detection (λmax ~255 nm, as noted in ). Relative retention times (RRT) for impurities can be calibrated against standards (e.g., Table 1 in ).
- NMR : Confirm the presence of the allylamine moiety (δ 5.2–5.8 ppm for CH₂=CH–) and the 4-ethoxybenzyl group (δ 1.3 ppm for CH₃CH₂O–).
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z ~177 for the free base) and fragmentation patterns .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact ().
- Store at –20°C in airtight containers to prevent degradation ().
- Follow waste disposal guidelines for amines, particularly given structural similarities to regulated opioids ().
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Chiral separation methods include:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases.
- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis ().
- Crystallography : SHELXL software () can resolve absolute configurations via single-crystal X-ray diffraction, critical for pharmacological studies.
Q. What strategies address contradictions in pharmacological activity data?
Discrepancies may arise from impurities or stereochemical variations. Mitigation steps:
- Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., desnitroetonitazene analogs, ) and adjust synthetic conditions.
- Receptor Binding Assays : Compare activity of enantiomers using radiolabeled ligands (e.g., μ-opioid receptor binding studies for analogs in ).
- Computational Modeling : Molecular docking (e.g., with CXCR3 receptors, as in ) can rationalize stereochemistry-activity relationships.
Q. How can the compound’s stability under varying experimental conditions be optimized?
Q. What are the compound’s potential applications in medicinal chemistry?
- Allosteric Modulation : Structural analogs (e.g., BD103 in ) act as biased negative allosteric modulators for chemokine receptors.
- Opioid Receptor Studies : The 4-ethoxybenzyl motif is a pharmacophore in synthetic opioids (), suggesting utility in receptor subtype selectivity research.
Methodological Tables
Q. Table 1. Catalyst Performance in Asymmetric Hydrogenation (Adapted from )
| Catalyst | Solvent | Base | ee (%) | Yield (%) |
|---|---|---|---|---|
| 5 | Methanol | KOtBu | 95 | 85 |
| 8 | THF | NaOMe | 98 | 90 |
| 10 | Ethanol | LiCl | 92 | 88 |
Q. Table 2. Key Impurities and Analytical Thresholds (Adapted from )
| Impurity | RRT | Limit (%) | Detection Method |
|---|---|---|---|
| A | 0.4 | ≤0.5 | HPLC-UV |
| B | 1.75 | ≤0.7 | LC-MS |
| F | 2.64 | ≤2.0 | Chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
